![molecular formula C16H14N4O2 B5648099 4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazol-amine derivatives often involves cyclisation reactions between various precursors. Although specific methods for the synthesis of 4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine are not detailed in the available literature, similar compounds, such as 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, have been synthesized through combinations with metal salts like HgCl2, suggesting that metal-assisted cyclisation could be a viable pathway for its synthesis (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of triazol-amines is characterized by their triazole ring, which can adopt various conformations depending on substituents and interactions within the crystal structure. For compounds similar to 4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine, the presence of benzyl groups can influence the overall molecular conformation and intermolecular interactions, leading to the formation of structured networks via hydrogen bonds and potentially π-π stacking interactions (Li et al., 2012).
Chemical Reactions and Properties
Triazol-amines, including 4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine, can participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the amine group. These reactions can be utilized to introduce different substituents or to form complexes with metals, indicating a wide range of chemical versatility and potential for synthesis of derivative compounds or coordination complexes (Li et al., 2012).
properties
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(4-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-16-19-18-11-20(16)15(21)13-6-8-14(9-7-13)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGMQOPBUNCOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N3C=NN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4H-1,2,4-triazol-4-yl)[4-(benzyloxy)phenyl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.